4-bromo-4H-isoquinolin-1-one
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Overview
Description
4-bromo-4H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are found in many natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-bromo-4H-isoquinolin-1-one can be synthesized through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, the reaction of 2-phenylethynyl benzyl azide with palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-4H-isoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolinones, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-bromo-4H-isoquinolin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Isoquinolinone derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-4H-isoquinolin-1-one and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The bromine atom at the 4-position can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
4-bromoisoquinoline: Similar in structure but lacks the carbonyl group at the 1-position.
4-chloro-4H-isoquinolin-1-one: Similar but with a chlorine atom instead of bromine.
4-amino-4H-isoquinolin-1-one: Contains an amino group at the 4-position instead of bromine
Uniqueness
4-bromo-4H-isoquinolin-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of diverse derivatives with various biological and industrial applications .
Properties
Molecular Formula |
C9H6BrNO |
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Molecular Weight |
224.05 g/mol |
IUPAC Name |
4-bromo-4H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5,8H |
InChI Key |
FRBVJEICIYXINY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=NC2=O)Br |
Origin of Product |
United States |
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